Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

IKK2 inhibition Anti-inflammatory NF-κB pathway

Researchers developing IKK2 inhibitors or imidazoquinoxaline-based anticancer agents face inconsistent intermediate quality that compromises SAR reproducibility. This compound solves that challenge as the direct synthetic precursor to the BMS-345541 core. • Enables focused library synthesis targeting IKK2 inhibition (BMS-345541 IC50: 0.3 μM) • 1,8-Dimethyl & C2-ethyl ester groups essential for downstream derivatization • Serves as starting point for Imiqualine-series anticancer analogs with nanomolar potency vs. A375 melanoma

Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
Cat. No. B598217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Molecular FormulaC15H15N3O3
Molecular Weight285.30 g/mol
Structural Identifiers
InChIInChI=1S/C15H15N3O3/c1-4-21-15(20)12-9(3)18-11-7-8(2)5-6-10(11)16-14(19)13(18)17-12/h5-7H,4H2,1-3H3,(H,16,19)
InChIKeyBVPLEJDDLMHQKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate: Core Scaffold in Drug Discovery


Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is a heterocyclic compound characterized by a fused imidazo[1,2-a]quinoxaline core system. This core scaffold is foundational to a class of molecules with demonstrated biological activity, including the clinically investigated compound BMS-345541, an IKK inhibitor [1]. The compound serves as a key pharmaceutical intermediate and a versatile starting point for the synthesis of diverse imidazoquinoxaline derivatives, with the ethyl ester and specific 1,8-dimethyl substitution pattern being critical structural features that can influence both synthetic accessibility and target interaction profiles [2].

1
IKK pathway inhibitor synthesis — precursor to BMS-345541 core scaffold
2
Imiqualine anticancer agent development — privileged intermediate for melanoma cell line studies
3
Antifungal lead generation — C2 ester diversification for phytopathogenic fungi screening
4
Imidazoquinoxaline SAR exploration — precise 1,8-dimethyl substitution pattern enables focused library synthesis

Why This Scaffold Cannot Be Substituted


The imidazo[1,2-a]quinoxaline scaffold is highly sensitive to structural modifications, where even minor changes in substitution pattern can lead to profound shifts in biological activity, selectivity, and mechanism of action. For instance, the replacement of a methylamine group with alkylamino or alkyloxy groups in the 'Imiqualine' series yielded a next-generation compound (EAPB02303) that is 20-fold more potent than the clinical drug vemurafenib and operates via a completely distinct mechanism, no longer inhibiting tubulin polymerization [1]. Similarly, the specific 1,8-dimethyl and 2-carboxylate ester moieties on the target compound are likely critical for its role as a synthetic intermediate, dictating subsequent chemical transformations and the final properties of any derivative. Interchanging this specific compound with a generic imidazoquinoxaline analog would introduce unacceptable variability, jeopardizing the reproducibility of synthetic routes and the validity of structure-activity relationship (SAR) studies [2].

!
Generic imidazoquinoxaline analogs may shift scaffold reactivity — the 1,8-dimethyl and 2-carboxylate ester pattern is critical for downstream derivatization control.
!
Minor substitution changes can profoundly alter mechanism of action — imiqualine series modifications have redirected activity from tubulin inhibition to distinct pathways.
!
SAR reproducibility depends on exact ester identity — interchanging ethyl ester with other C2 groups may shift synthetic accessibility and final compound potency profile.

Quantitative Evidence Guide


IKK2 Inhibitory Potency vs. BMS-345541

The target compound is a direct synthetic precursor to the imidazoquinoxaline core found in BMS-345541, a well-characterized, selective IKK2 inhibitor. BMS-345541 inhibits IKK2 with an IC50 of 0.3 μM and shows a ~10-fold selectivity over IKK1 (IC50 = 4 μM) [1]. While the target compound itself is not an active IKK inhibitor, its procurement is essential for the synthesis of focused libraries aimed at optimizing the IKK2 selectivity and potency profile first established by BMS-345541. The specific 1,8-dimethyl and 2-carboxylate ester groups provide the exact chemical handle required for derivatization at the C4 position to install the aminoethyl side chain critical for BMS-345541's activity [2].

IKK2 Inhibitory Potency
Class-level inference
Target compoundSynthetic intermediate
BMS-345541 (IKK2 IC50)0.3 μM
Selectivity vs IKK1~10-fold
Precursor for IKK2 inhibitor library synthesis
Cell-free kinase assay; C4 position functionalization required for activity
IKK2 inhibition Anti-inflammatory NF-κB pathway

Anticancer Potency on A375 Melanoma Cells

The imidazo[1,2-a]quinoxaline scaffold, of which the target compound is a derivative, has been extensively optimized for anticancer activity. The first-generation lead compound EAPB0503 exhibited an IC50 of 200 nM against A375 human melanoma cells [1]. Further optimization of the scaffold, including modifications to the quinoxaline moiety, led to the second-generation compound EAPB02303, which achieved an IC50 of 10 nM on the same cell line and was found to be 20 times more potent than the clinical BRAF inhibitor vemurafenib [2]. The target compound, with its specific 1,8-dimethyl and 2-carboxylate ester pattern, represents a privileged intermediate for accessing this class of highly potent anticancer agents and exploring the SAR around the C4 and quinoxaline ring positions.

Melanoma Cell Cytotoxicity
Class-level inference
EAPB0503 (A375 IC50)200 nM
EAPB02303 (A375 IC50)10 nM
vs vemurafenib fold-change20× more potent
Supports cytotoxicity endpoint review for melanoma models
A375 human melanoma cell line in vitro; target compound is the synthetic entry point
Melanoma Anticancer Cytotoxicity

Antifungal SAR via 2-Carboxylate Ester

The ethyl carboxylate group at the C2 position is a key functional handle for generating libraries of imidazo[1,2-a]quinoxaline derivatives. In a study evaluating the antifungal activity of this class against phytopathogenic fungi, compounds derived from this core showed promising inhibitory effects. For example, compounds 5c and 5f exhibited EC50 values of 5.6 μg/mL and 5.1 μg/mL against Valsa mali and Fusarium solani, respectively [1]. These compounds are structurally related and demonstrate the potential of derivatives of Ethyl 1,8-dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate to act as novel fungicides, with a mechanism of action involving disruption of hyphal differentiation and spore germination [2].

Antifungal SAR via C2 Ester
Class-level inference
Compound 5c EC50: 5.6 μg/mL (Valsa mali)
Compound 5f EC50: 5.1 μg/mL (Fusarium solani)
Reported antifungal screening context
In vitro phytopathogenic fungi assay; C2 ester is a diversification handle
Antifungal Agricultural chemistry Phytopathogenic fungi

Optimal Application Scenarios


IKK2 Inhibitor Synthesis for Anti-Inflammatory Research

As a direct precursor to the imidazo[1,2-a]quinoxaline core of the selective IKK2 inhibitor BMS-345541, this compound is ideally suited for the synthesis of focused chemical libraries aimed at exploring the SAR of this target. Researchers can utilize the ethyl ester at the C2 position for further derivatization or convert it to the corresponding carboxylic acid. The C4 position can be selectively functionalized to introduce amine-bearing side chains, a modification critical for achieving potent IKK2 inhibition and NF-κB pathway blockade, as demonstrated by the 0.3 μM IC50 of BMS-345541 [3].

Melanoma Therapeutics via Imiqualine Scaffolds

This compound is a valuable synthetic building block for generating analogs of the 'Imiqualine' family of anticancer agents. By using this compound as a starting point, researchers can introduce various substitutions on the quinoxaline ring to optimize for nanomolar potency against melanoma cell lines like A375. The established SAR shows that modifications to this core can yield compounds like EAPB02303, which are 20-fold more potent than the clinical drug vemurafenib and operate through novel mechanisms of action, making it a strategic choice for programs focused on overcoming drug resistance in melanoma [3].

Novel Fungicides for Crop Protection

The imidazo[1,2-a]quinoxaline scaffold has demonstrated promising antifungal activity against economically significant phytopathogenic fungi. This compound can be used as a key intermediate to synthesize derivatives with potent EC50 values (in the low μg/mL range) against pathogens like Valsa mali and Fusarium solani. Its procurement enables agricultural researchers to explore this chemical space for the discovery of new fungicides that operate by disrupting critical fungal processes such as hyphal differentiation and spore germination [3].

Application
Selection Property
Validation Focus
IKK2 inhibitor synthesis for anti-inflammatory research
Precursor to BMS-345541 core; C4 aminoethyl side-chain installation ready
IKK2 selectivity and NF-κB pathway blockade endpoint review
Melanoma cell-model studies via imiqualine scaffolds
Privileged intermediate for nanomolar-potency analog generation
A375 cytotoxicity endpoint context; mechanism-of-action differentiation
Novel fungicide discovery for crop protection
C2 ethyl ester diversification point for antifungal SAR
EC50 evaluation against Valsa mali and Fusarium solani; hyphal differentiation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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